

A Technical Guide to the Physical Properties of Hentriacontanoic Acid

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Compound of Interest

Compound Name: Hentriacontanoic acid

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Introduction

Hentriacontanoic acid (C31:0), a saturated very-long-chain fatty acid (VLCFA), is a lipid molecule with the chemical formula $C_{31}H_{62}O_2$.^{[1][2][3]} As a component of various natural waxes and lipids, its physical and chemical properties are of significant interest in diverse fields, including biochemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the known physical properties of **hentriacontanoic acid**, detailed experimental protocols for their determination, and an exploration of its metabolic context.

Core Physical Properties

The physical characteristics of **hentriacontanoic acid** are primarily dictated by its long, unbranched hydrocarbon tail, which results in strong van der Waals interactions between molecules. This leads to a high melting point and low solubility in polar solvents.

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₆₂ O ₂	[1][2][3]
Molecular Weight	466.82 g/mol	[1][2][3][4]
Appearance	White solid/powder	[2][5]
Melting Point	109.3-109.6 °C	[6][7][8]
59-61 °C	[9]	
Boiling Point	491.71 °C (rough estimate)	[6]
Density	0.8846 g/cm ³ (rough estimate)	[6]
Solubility	Low solubility in water, soluble in organic solvents.	[10]
CAS Number	38232-01-8	[1][2][3][9]

Note on conflicting data: There are discrepancies in the reported melting point of **hentriacontanoic acid** in the literature. The higher range of 109.3-109.6 °C is more consistent with the expected trend for long-chain saturated fatty acids and is more frequently cited. The lower value of 59-61 °C may be due to impurities or different experimental conditions.

Experimental Protocols

Accurate determination of the physical properties of **hentriacontanoic acid** is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a common and reliable technique for its determination.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **hentriacontanoic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of **hentriacontanoic acid** can be determined in various solvents to understand its behavior in different chemical environments.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, hexane, chloroform) should be chosen.
- **Equilibrium Method:** An excess amount of **hentriacontanoic acid** is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation and Quantification:** The saturated solution is carefully filtered to remove any undissolved solid. The concentration of **hentriacontanoic acid** in the filtrate is then determined using an appropriate analytical technique, such as gas chromatography (GC) after derivatization or gravimetric analysis after solvent evaporation.

Identification and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like fatty acids (after derivatization).

Methodology:

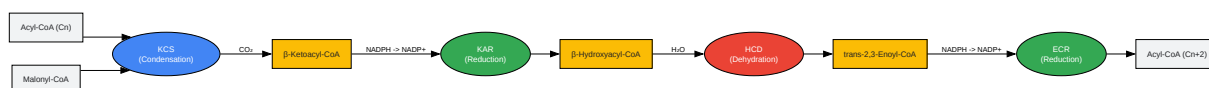
- **Derivatization:** **Hentriacontanoic acid** is first converted to a more volatile ester, typically a fatty acid methyl ester (FAME), by reacting it with a methylating agent (e.g., BF₃-methanol).
- **GC Separation:** The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.
- **MS Detection and Identification:** As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The mass spectrum of the **hentriacontanoic acid** methyl ester can be compared to a library of known spectra for positive identification. The purity can be assessed by the relative area of the corresponding peak in the chromatogram.

Metabolic Pathways of Hentriacontanoic Acid

As a very-long-chain fatty acid, **hentriacontanoic acid** is primarily involved in metabolic pathways related to fatty acid synthesis and degradation. It is not typically a direct participant in major signaling cascades but serves as a precursor for more complex lipids and as a source of energy.

Biosynthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The synthesis of VLCFAs like **hentriacontanoic acid** occurs through a cyclical elongation process in the endoplasmic reticulum. This pathway extends shorter-chain fatty acids by adding two-carbon units from malonyl-CoA.

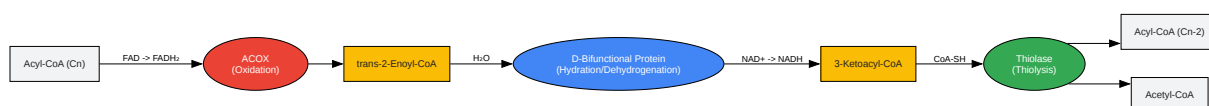


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Caption: Biosynthesis pathway of very-long-chain fatty acids (VLCFAs).

Degradation of Very-Long-Chain Fatty Acids (VLCFAs)

The breakdown of VLCFAs primarily occurs in peroxisomes through a process called β -oxidation. This pathway shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then be used for energy production.



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Caption: Peroxisomal β -oxidation pathway for very-long-chain fatty acids (VLCFAs).

Conclusion

Hentriacontanoic acid, as a very-long-chain saturated fatty acid, possesses distinct physical properties that are a direct consequence of its molecular structure. This guide has provided a detailed summary of these properties, along with robust experimental protocols for their verification. Understanding the physical characteristics and metabolic context of **hentriacontanoic acid** is essential for researchers and professionals in drug development and other scientific disciplines who may encounter or utilize this molecule in their work. The provided methodologies and pathway diagrams serve as a valuable resource for further investigation and application.

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